molecular formula C12H11ClO B8632120 1-(2-Chlorophenyl)-1-cyclohexen-4-one

1-(2-Chlorophenyl)-1-cyclohexen-4-one

Cat. No. B8632120
M. Wt: 206.67 g/mol
InChI Key: AVDDNMCNUNTAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-1-cyclohexen-4-one is a useful research compound. Its molecular formula is C12H11ClO and its molecular weight is 206.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorophenyl)-1-cyclohexen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)-1-cyclohexen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Chlorophenyl)-1-cyclohexen-4-one

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

4-(2-chlorophenyl)cyclohex-3-en-1-one

InChI

InChI=1S/C12H11ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-5H,6-8H2

InChI Key

AVDDNMCNUNTAKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1=O)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound is prepared in a manner analogous to that of Step D of Example 7, using 9.5 grams (0.040 mole) of 1-chloro-2-iodobenzene, 1.1 grams (0.044 mole) of magnesium turnings, 6.2 grams (0.040 mole) of 1,4-cyclohexanedione mono-ethylene ketal, and about 1 00 mL of aqueous 10% hydrochloric acid in about 95 mL of tetrahydrofuran, yielding 1-(2-chlorophenyl)-1-cyclohexen-4-one.
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound is prepared in a manner analogous to that of Step D of Example 7, using 9.5 grams (0.040 mole) of 1-chloro-2-iodobenzene, 1.1 grams (0.044 mole) of magnesium turnings, 6.2 grams (0.040 mole) of 1,4-cyclohexanedione mono-ethylene ketal, and about 100 mL of aqueous 10% hydrochloric acid in about 95 mL of tetrahydrofuran, yielding 1-(2-chlorophenyl)-1-cyclohexen-4-one.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
95 mL
Type
solvent
Reaction Step Five

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